
1-Iodo-4-nitro-2-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-5-nitroisopropylbenzene is an organic compound with the molecular formula C9H10INO2. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a nitro group, and an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-5-nitroisopropylbenzene typically involves the nitration of isopropylbenzene followed by iodination. The nitration process introduces a nitro group to the benzene ring, and the iodination step introduces the iodine atom. The reaction conditions for these steps often involve the use of nitric acid and sulfuric acid for nitration, and iodine and a suitable oxidizing agent for iodination .
Industrial Production Methods
In an industrial setting, the production of 2-iodo-5-nitroisopropylbenzene may involve large-scale nitration and iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-5-nitroisopropylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and iodine substituents on the benzene ring make it susceptible to further substitution reactions.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron with hydrochloric acid are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Reduction Reactions: The major product is 2-iodo-5-aminoisopropylbenzene.
Oxidation Reactions: The major product is 2-iodo-5-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Iodo-5-nitroisopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-iodo-5-nitroisopropylbenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can act as a leaving group in substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-5-nitrobenzene: Lacks the isopropyl group, making it less sterically hindered.
2-Bromo-5-nitroisopropylbenzene: Similar structure but with a bromine atom instead of iodine.
2-Iodo-4-nitroisopropylbenzene: The nitro group is in a different position on the benzene ring.
Uniqueness
2-Iodo-5-nitroisopropylbenzene is unique due to the combination of its substituents, which confer distinct reactivity and steric properties. The presence of both an electron-withdrawing nitro group and a bulky isopropyl group influences its chemical behavior, making it a valuable compound for various synthetic applications .
Eigenschaften
CAS-Nummer |
31539-92-1 |
|---|---|
Molekularformel |
C9H10INO2 |
Molekulargewicht |
291.09 g/mol |
IUPAC-Name |
1-iodo-4-nitro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10INO2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,1-2H3 |
InChI-Schlüssel |
QQZGOJBZSKJIKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


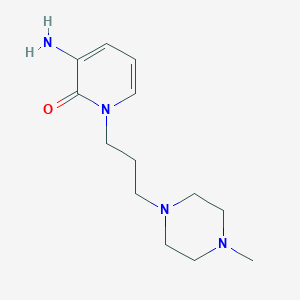
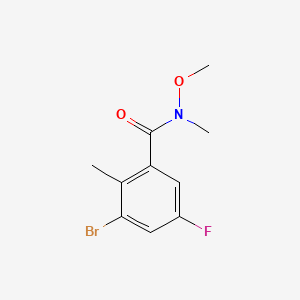
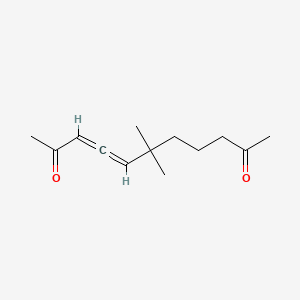
![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)
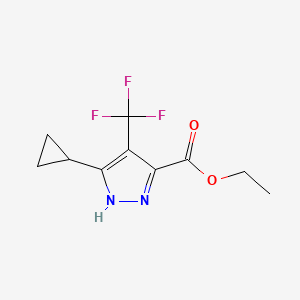
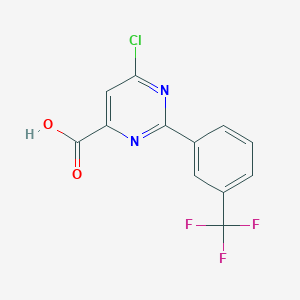
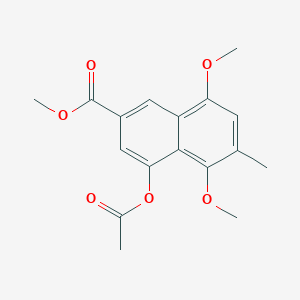
![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)
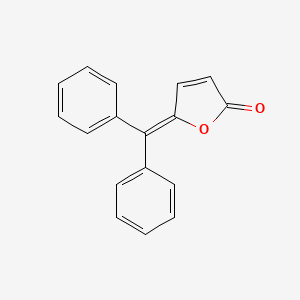
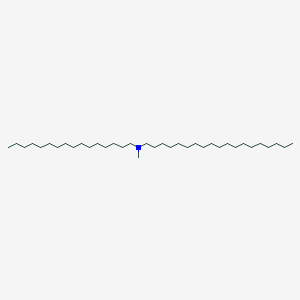
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)
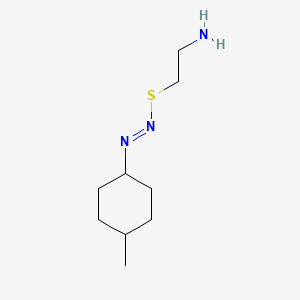
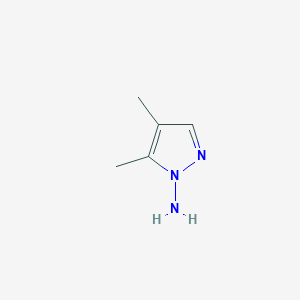
![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)
